molecular formula C21H20N4O5S B2565788 N-(5-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428373-94-7

N-(5-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

カタログ番号: B2565788
CAS番号: 1428373-94-7
分子量: 440.47
InChIキー: PBKOJKPZWWFKOC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with a tetrahydrothiazole ring. Key structural elements include:

  • Dihydrobenzo[b][1,4]dioxin: A bicyclic ether substituent linked via an amide bond, enhancing lipophilicity and metabolic stability.
  • Furan-3-carboxamide: A planar heterocycle with hydrogen-bonding capacity, likely influencing target binding.

特性

IUPAC Name

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c26-19(22-14-1-2-16-17(9-14)30-8-7-29-16)11-25-5-3-15-18(10-25)31-21(23-15)24-20(27)13-4-6-28-12-13/h1-2,4,6,9,12H,3,5,7-8,10-11H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKOJKPZWWFKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Comparison

Table 1: Structural and Physicochemical Properties
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thiazolo[5,4-c]pyridine Dihydrobenzodioxin, furan carboxamide ~530 (estimated) High lipophilicity (dihydrobenzodioxin), hydrogen-bonding capacity (carboxamide)
AZ331 () 1,4-Dihydropyridine Thioethyl, 2-methoxyphenyl, 4-methoxyphenyl ~495 Calcium channel modulation (dihydropyridine core), moderate solubility
AZ257 () 1,4-Dihydropyridine Thioethyl, 4-bromophenyl ~560 Enhanced halogen interactions (bromine), lower solubility
5d () Isoxazolo[5,4-b]pyridine 3-Chlorophenyl, 2-hydroxyphenyl 403.84 Dual polar (hydroxyl) and hydrophobic (chlorophenyl) groups

Key Observations :

  • Core Heterocycles :
    • The target’s thiazolo[5,4-c]pyridine core differs from dihydropyridines (AZ331, AZ257) and isoxazolo pyridines (5d) in electronic properties. Thiazole’s sulfur atom may enhance π-stacking, whereas dihydropyridines are redox-active .
    • Isoxazolo pyridines (e.g., 5d) feature oxygen and nitrogen, favoring polar interactions .
  • Substituent Effects :
    • The target’s dihydrobenzodioxin group increases steric bulk and lipophilicity compared to AZ257’s bromophenyl or 5d’s chlorophenyl.
    • Furan-3-carboxamide in the target mirrors the hydrogen-bonding motifs in AZ331’s carboxamide but lacks the methoxy groups that reduce solubility .

Key Observations :

  • The target compound’s synthesis likely involves amide coupling (dihydrobenzodioxin attachment) and thiazolo pyridine cyclization, contrasting with AZ331/257’s thioether linkages and dihydropyridine ring closure .

NMR and Spectroscopic Comparisons

reveals that structural analogs (compounds 1, 7, and Rapa) exhibit nearly identical NMR chemical shifts except in regions A (positions 39–44) and B (positions 29–36). This suggests:

  • Region A/B Modifications : Substituents in these regions alter the chemical environment. For the target compound, the dihydrobenzodioxin and furan groups may occupy analogous positions, perturbing shifts in these regions .
  • Conserved Environments : Most protons in the target’s thiazolo pyridine core likely mirror the chemical environments of Rapa’s analogs, implying similar conformational stability .

Pharmacological Implications (Inferred)

While direct activity data are unavailable, comparisons suggest:

  • Target Binding : The furan carboxamide may mimic AZ331’s carboxamide in binding kinase ATP pockets, while the dihydrobenzodioxin could enhance membrane permeability .
  • Solubility vs. Potency : The target’s higher lipophilicity (vs. 5d’s hydroxyl groups) may limit aqueous solubility but improve blood-brain barrier penetration .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。